molecular formula C8H7ClF3NO B6314109 2-(1,1,2-Trifluoro-2-chloroethoxy)aniline CAS No. 401-02-5

2-(1,1,2-Trifluoro-2-chloroethoxy)aniline

Cat. No. B6314109
CAS RN: 401-02-5
M. Wt: 225.59 g/mol
InChI Key: ZJXJNQZCDDFCSR-UHFFFAOYSA-N
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Description

2-(1,1,2-Trifluoro-2-chloroethoxy)aniline, also known as 2-(1,1,2-trifluoro-2-chloroethoxy)phenylamine, is an organic compound with the chemical formula C7H7ClF3NO. It is a colorless liquid with a faint odor and is soluble in water, alcohol, and other organic solvents. 2-(1,1,2-Trifluoro-2-chloroethoxy)aniline is a versatile synthetic intermediate and is used in the synthesis of a variety of organic compounds.

Scientific Research Applications

Synthesis Techniques

  • Synthesis of Chloro-Aniline Derivatives : The compound has been used in synthesizing chloro-aniline derivatives through reactions involving high-pressure hydrolysis, reduction, and addition reactions with perfluoro-vinyl-perfluoro-methyl ether, yielding products characterized by high yield and minimal environmental pollution (Wen Zi-qiang, 2007).

Environmental Impact Studies

  • Toxicity Assessments : Studies have explored the acute toxicity of related compounds like bis(2-chloroethoxy)methane on aquatic organisms, such as daphnids and fathead minnows, to support environmental protection requirements (F. Gersich & M. Mayes, 1986).

Chemical Reactions and Properties

  • Halonitroethenes Synthesis : Research into the synthesis of functionalized chloroquinoxalin-2(1H)-one 4-oxides via a one-pot annulation reaction of aniline derivatives with 1,1,2-trichloro-2-nitroethene, showing potential for biological and pharmacological applications (C. Meyer et al., 2008).

Pharmacological Research

  • Insecticide Synthesis : Utilization in the synthesis of insecticide Novaluron, where the compound was reacted with 2,6-difluorobenzoyl isocyanate, resulting in a high yield and purity (Zhang Xiao-jing, 2007).

Spectroscopic and Quantum Chemical Studies

  • Spectroscopic Analysis : Detailed spectroscopic and quantum chemical studies of related compounds like 2-(trifluoromethyl)aniline have been conducted to understand their vibrational, structural, thermodynamic, and electronic properties (V. Arjunan et al., 2011).

Reaction Mechanisms and Solvolysis

  • Diazotisation and Solvolysis : Investigations into the diazotisation of anilines and the solvolysis of diazonium salts in ethylene glycol ethers, which can lead to the formation of different aryl ethers (R. Ram & V. Singh, 2006).

Radical Arylation Reactions

  • Arylation with Dioxygen : Studies on the radical arylation of anilines with arylhydrazines and dioxygen from air, demonstrating a new method for synthesizing substituted aminobiphenyls (Josefa Hofmann et al., 2014).

properties

IUPAC Name

2-(2-chloro-1,1,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXJNQZCDDFCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1,2-Trifluoro-2-chloroethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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